Hardwickiic acid

Description

Properties

IUPAC Name |

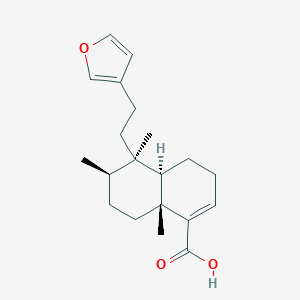

(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-14-7-10-20(3)16(18(21)22)5-4-6-17(20)19(14,2)11-8-15-9-12-23-13-15/h5,9,12-14,17H,4,6-8,10-11H2,1-3H3,(H,21,22)/t14-,17-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWOKJDCJVESIF-JRJVTICQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC3=COC=C3)CCC=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@]1(C)CCC3=COC=C3)CCC=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90939052 | |

| Record name | 5-[2-(Furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782-65-6 | |

| Record name | Hardwickiic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001782656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[2-(Furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biosynthesis of Hardwickiic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of Hardwickiic acid in plants, with a particular focus on its role as a key intermediate in the production of the psychoactive diterpenoid salvinorin A in Salvia divinorum. This document details the enzymatic steps, key intermediates, and regulatory aspects of the pathway, presenting available quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding and further research in this area.

Introduction to this compound

This compound is a clerodane diterpenoid found in various plant species. It has gained significant attention due to its role as a precursor in the biosynthesis of salvinorin A, a potent and selective κ-opioid receptor agonist with potential therapeutic applications. Understanding the biosynthetic pathway of this compound is crucial for the metabolic engineering of its production and for the synthesis of novel salvinorin A analogs with improved pharmacological properties.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the universal precursor for diterpenoids, geranylgeranyl diphosphate (GGPP), and involves a series of enzymatic reactions catalyzed by diterpene synthases and cytochrome P450 monooxygenases. The pathway is primarily elucidated from studies on Salvia divinorum.

Formation of the Clerodane Skeleton

The initial steps of the pathway involve the cyclization of GGPP to form the characteristic bicyclic clerodane skeleton. This is a two-step process catalyzed by a class II and a class I diterpene synthase.

-

Geranylgeranyl Diphosphate (GGPP) to (+)-Copalyl Diphosphate (CPP): The biosynthesis is initiated in the plastids where a class II diterpene synthase, specifically a clerodienyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form a labdadienyl/copalyl diphosphate intermediate. In the context of salvinorin A biosynthesis in Salvia divinorum, the key enzyme is SdCPS2 , a clerodienyl diphosphate synthase, which converts GGPP to clerodienyl diphosphate (CLPP) [1].

-

Clerodienyl Diphosphate (CLPP) to Kolavenol: The CLPP intermediate is then acted upon by a class I diterpene synthase. This step involves the ionization of the diphosphate group, followed by rearrangements and deprotonation to yield the diterpene alcohol, kolavenol .

Sequential Oxidation by Cytochrome P450s

Following the formation of the clerodane skeleton, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs), which are typically localized to the endoplasmic reticulum. In Salvia species, three sequential P450 enzymes have been identified that convert kolavenol into this compound and its subsequent product.

-

Kolavenol to Annonene: The first oxidation step is the conversion of kolavenol to annonene . This reaction is catalyzed by a specific cytochrome P450, identified as annonene synthase (SdANS) in Salvia divinorum.

-

Annonene to this compound: Annonene is then further oxidized to form This compound . This step is catalyzed by This compound synthase (SdHDAS) , another specialized cytochrome P450 enzyme.

-

This compound to Hautriwaic Acid: this compound is a branch point in some species and a direct intermediate in others. In the salvinorin A pathway, it is further oxidized to hautriwaic acid by hautriwaic acid synthase (SdHTAS) .

Quantitative Data

Quantitative data on the biosynthesis of this compound is still emerging. The following table summarizes the available kinetic parameters for some of the enzymes involved in the broader salvinorin A pathway. Further research is needed to fully characterize the kinetics of all enzymes directly in the this compound biosynthetic route.

| Enzyme | Substrate | Km | kcat | Vmax | Source Organism | Reference |

| SdCS (CYP76AH39) | Kolavenol | 46.7 µM | - | 22.3 pmol min⁻¹ mg⁻¹ | Salvia divinorum | [2] |

| CYP728D26 | Crotonolide G | 13.9 µM | - | - | Salvia divinorum | [3] |

Note: Data for SdCPS2, SdANS, and SdHDAS are not yet fully available in the literature.

In Planta Concentrations:

Systematic studies have indicated that the concentration of salvinorin A in mature Salvia divinorum leaves ranges from 0.89 to 3.7 mg/g of dried leaves[4]. The concentrations of its precursors, including this compound, are expected to be significantly lower and are a subject for ongoing research.

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is a linear pathway involving sequential enzymatic conversions. The logical flow of the core pathway is depicted below.

References

- 1. Biosynthesis of the psychotropic plant diterpene salvinorin A: Discovery and characterization of the Salvia divinorum clerodienyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification of clerodane diterpene modifying cytochrome P450 (CYP728D26) in Salvia divinorum - en route to psychotropic salvinorin A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chalcogen.ro [chalcogen.ro]

Hardwickiic Acid: A Comprehensive Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of Hardwickiic acid, a clerodane diterpenoid of significant interest in the scientific community. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological and experimental processes to facilitate a comprehensive understanding of this multifaceted compound.

Physicochemical Properties

This compound is a natural product that has been isolated from various plant species, notably from the genera Hardwickia and Croton.[1][2] Its fundamental chemical and physical characteristics are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₈O₃ | [3] |

| Molecular Weight | 316.4 g/mol | [3] |

| CAS Number | 24470-47-1 | [1] |

| Appearance | Powder | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate. Practically insoluble in water. | [4][5] |

| InChI Key | HHWOKJDCJVESIF-GIPAHHNCSA-N | [3] |

Spectral Data

The structural elucidation of this compound has been primarily achieved through spectroscopic techniques. While comprehensive raw spectral data is dispersed across various literature, a summary of the key spectroscopic information is presented below.

| Spectroscopy | Data | Reference(s) |

| ¹³C NMR | Spectra available on PubChem. | [1] |

| Mass Spectrometry | GC-MS data available on PubChem. | [1] |

Note: For detailed peak assignments and interpretation, researchers are encouraged to consult the primary literature.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, making it a promising candidate for further investigation in drug development.

Antileishmanial Activity

This compound has demonstrated significant activity against Leishmania species.[6]

| Parameter | Value | Species | Reference(s) |

| IC₅₀ | 31.57 ± 0.06 µM | L. donovani promastigotes | [6] |

| CC₅₀ | 247.83 ± 6.32 µM | - | [6] |

| Selectivity Index (SI) | 7.85 | - | [6] |

The proposed mechanism for its antileishmanial activity involves the induction of apoptosis through the activation of caspase-3 and caspase-8.[7]

Antinociceptive Activity

This compound has been shown to possess antinociceptive properties by blocking tetrodotoxin-sensitive voltage-dependent sodium channels in dorsal root ganglion neurons.[8] This action inhibits the transmission of pain signals.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation of this compound from Croton macrostachyus

The following protocol outlines a general procedure for the isolation of this compound based on antibacterial-guided fractionation.[2]

Methodology:

-

Extraction:

-

Column Chromatography:

-

The crude extract is adsorbed onto silica gel and subjected to column chromatography.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).

-

-

Fraction Analysis and Pooling:

-

Collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Fractions showing a prominent spot corresponding to this compound are pooled together.

-

-

Preparative TLC:

-

The pooled fractions are further purified using preparative TLC with an appropriate solvent system.

-

The band corresponding to this compound is scraped from the plate and eluted with a suitable solvent.

-

-

Final Purification:

-

The solvent is evaporated to yield purified this compound. The purity can be confirmed by spectroscopic methods.

-

Antileishmanial Activity Assay

This protocol details the determination of the 50% inhibitory concentration (IC₅₀) of this compound against Leishmania promastigotes using a colorimetric assay.[6]

Materials:

-

Leishmania donovani (e.g., 1S MHOM/SD/62/1S strain) or Leishmania major (e.g., IFLA/BR/67/PH8 strain) promastigotes.[6]

-

ME199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.[6]

-

This compound stock solution.

-

Amphotericin B (as a positive control).

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar colorimetric reagent.

-

96-well microtiter plates.

Procedure:

-

Parasite Culture: Leishmania promastigotes are cultured in ME199 medium at 28°C.[6]

-

Assay Setup:

-

In a 96-well plate, serial dilutions of this compound are prepared in the culture medium.

-

A suspension of promastigotes is added to each well to achieve a final concentration of approximately 1 x 10⁶ parasites/mL.

-

Control wells containing parasites without the compound and wells with a standard drug (Amphotericin B) are included.

-

-

Incubation: The plate is incubated at 28°C for 72 hours.[6]

-

Viability Assessment:

-

A colorimetric reagent such as MTT is added to each well and incubated for a further 4 hours.

-

The absorbance is measured using a microplate reader at an appropriate wavelength.

-

-

Data Analysis: The IC₅₀ value, which is the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curve.[6]

Cytotoxicity Assay

This protocol is for determining the 50% cytotoxic concentration (CC₅₀) of this compound on a mammalian cell line.[6]

Materials:

-

Mammalian cell line (e.g., macrophages).

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[6]

-

This compound stock solution.

-

Resazurin solution or other cell viability reagent.[6]

-

96-well microtiter plates.

Procedure:

-

Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10⁵ cells/mL and incubated overnight at 37°C with 5% CO₂ to allow for attachment.[6]

-

Treatment: The cells are treated with increasing concentrations of this compound in triplicate and incubated for 48 hours.[6]

-

Viability Assessment: A resazurin solution is added to each well, and the plate is incubated for an additional 4 hours.[6]

-

Measurement: Fluorescence or absorbance is measured using a microplate reader.

-

Data Analysis: The CC₅₀ value, the concentration that causes 50% cell death, is determined from the dose-response curve.[6]

Apoptosis Determination by Phosphatidylserine Externalization

This method uses Annexin-V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.[6]

Procedure:

-

Treatment: Leishmania promastigotes (1 x 10⁷ cells/mL) are treated with this compound at its IC₅₀ concentration for 72 hours.[6]

-

Staining:

-

The parasites are washed with cold PBS and then incubated with Annexin-V-FLUOS and PI in a sample buffer for 15 minutes at room temperature in the dark.[6]

-

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

This technical guide is intended to be a valuable resource for researchers working with this compound. For further detailed information, it is recommended to consult the cited primary literature.

References

- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Hardwickic acid | 24470-47-1 | Benchchem [benchchem.com]

- 4. Showing Compound (+)-Hardwickiic acid (FDB006871) - FooDB [foodb.ca]

- 5. Human Metabolome Database: Showing metabocard for (+)-Hardwickiic acid (HMDB0302915) [hmdb.ca]

- 6. Leishmanicidal Potential of this compound Isolated From Croton sylvaticus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Leishmanicidal Potential of this compound Isolated From Croton sylvaticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (-)-Hardwickiic Acid and Hautriwaic Acid Induce Antinociception via Blockade of Tetrodotoxin-Sensitive Voltage-Dependent Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hardwickiic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hardwickiic acid, a clerodane diterpenoid of significant interest in the scientific community. This document details its chemical identity, biological activities, and the experimental protocols used to elucidate its effects, with a focus on quantitative data and mechanistic insights.

Chemical Identity

This compound is a natural product found in various plant species. Its chemical information is summarized below.

| Identifier | Value |

| CAS Registry Number | 24470-47-1 |

| (-)-Hardwickiic acid: 1782-65-6 | |

| IUPAC Name | (4aS,5R,6S,8aS)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |

| Molecular Formula | C₂₀H₂₈O₃ |

| Molecular Weight | 316.4 g/mol |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, including antinociceptive, leishmanicidal, antifungal, and enzyme inhibitory effects. The following tables summarize the key quantitative data from various experimental studies.

Antinociceptive Activity

The antinociceptive properties of (-)-Hardwickiic acid are primarily attributed to its ability to block tetrodotoxin-sensitive voltage-dependent sodium channels.[1] In vivo studies have demonstrated its efficacy in rodent models of pain.

| Assay | Species | Dosing | Effect |

| Acetic Acid-Induced Writhing | Mice | 10 mg/kg (oral) | 82 ± 1% maximum inhibition of writhing responses.[2] |

| Formalin Test (Early Phase) | Mice | 10 mg/kg (oral) | 72 ± 4% maximum inhibition of nociceptive behavior.[2] |

| Formalin Test (Late Phase) | Mice | 10 mg/kg (oral) | 81 ± 2% maximum inhibition of nociceptive behavior.[2] |

| Carrageenan-Induced Hyperalgesia | Mice | 10 mg/kg (oral) | 74 ± 7% maximum inhibition of mechanical inflammatory hyper-nociception.[2] |

Leishmanicidal Activity

This compound has shown promising activity against Leishmania parasites, the causative agents of leishmaniasis.

| Parameter | Organism | Value |

| IC₅₀ | Leishmania donovani promastigotes | 31.57 ± 0.06 µM[3][4] |

| Leishmania major promastigotes | 62.82 µM | |

| CC₅₀ (RAW 264.7 cells) | - | 247.83 ± 6.32 µM[3][4] |

| Selectivity Index (L. donovani) | - | 7.85[3][4] |

Antifungal Activity

ent-Hardwickiic acid has demonstrated notable antifungal effects, particularly against Candida species.

| Activity | Organism | Concentration Range (µmol/L) |

| Fungistatic | Candida glabrata | 19.7 - 75.2[5] |

| Fungicidal | Candida glabrata | 39.5 - 150.4[5] |

The combination of ent-hardwickiic acid with amphotericin B has been shown to reduce the minimum inhibitory concentration (MIC) of both compounds against Candida albicans.[1][6]

Enzyme Inhibition

An early study identified this compound as an inhibitor of DNA polymerase β.

| Enzyme | IC₅₀ |

| DNA Polymerase β | 2.9 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Leishmanicidal Activity Assay (MTT Colorimetric Assay)

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against Leishmania promastigotes.

-

Parasite Culture: Leishmania donovani and Leishmania major promastigotes are cultured in appropriate media until they reach the mid-logarithmic phase of growth.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to obtain a range of test concentrations.

-

Assay Setup: In a 96-well microtiter plate, approximately 1 x 10⁶ promastigotes per well are incubated with the various concentrations of this compound. A positive control (e.g., Amphotericin B) and a negative control (vehicle) are included.

-

Incubation: The plates are incubated at a temperature suitable for parasite growth (e.g., 25°C) for a defined period (e.g., 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 3-4 hours. Live parasites with active dehydrogenases will convert the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., SDS) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is read using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of inhibition is calculated for each concentration relative to the negative control. The IC₅₀ value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antinociceptive Activity: Acetic Acid-Induced Writhing Test

Objective: To evaluate the peripheral analgesic effect of this compound in mice.

Methodology: [2]

-

Animal Acclimatization: Male mice are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping and Administration: Animals are randomly divided into groups: a vehicle control group, a positive control group (e.g., a known analgesic), and experimental groups receiving different doses of this compound (e.g., 1, 3, and 10 mg/kg, administered orally).

-

Induction of Writhing: Thirty minutes after the administration of the test compounds, a 0.6% solution of acetic acid is injected intraperitoneally into each mouse.

-

Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 20-30 minutes.

-

Data Analysis: The total number of writhes for each animal in the treated groups is compared to the vehicle control group. The percentage of inhibition is calculated using the formula: [(Control Mean - Treated Mean) / Control Mean] x 100.

Signaling Pathways and Workflows

Predicted Apoptotic Pathway in Leishmania

Molecular modeling studies have predicted that this compound may induce apoptosis in Leishmania parasites through the stimulation of Caspase-3 and Caspase-8.[3]

Caption: Predicted apoptotic pathway of this compound in Leishmania.

Experimental Workflow: Antifungal Susceptibility Testing

The following diagram illustrates the workflow for determining the minimum inhibitory concentration (MIC) of this compound against fungal pathogens using the broth microdilution method.

Caption: Workflow for antifungal susceptibility testing of this compound.

References

- 1. Lower Concentrations of Amphotericin B Combined with Ent-Hardwickiic Acid Are Effective against Candida Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antinociceptive and anti-inflammatory activities of Copaifera pubiflora Benth oleoresin and its major metabolite ent-hardwickiic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leishmanicidal Potential of this compound Isolated From Croton sylvaticus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ent-hardwickiic acid from C. pubiflora and its microbial metabolites are more potent than fluconazole in vitro against Candida glabrata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Technical Guide to the Preliminary Biological Activity Screening of Hardwickiic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the initial biological activity screening of Hardwickiic acid, a natural diterpenoid compound. It consolidates key quantitative data, details the experimental protocols used for its evaluation, and visualizes associated mechanisms and workflows. The information presented is intended to serve as a technical resource for professionals engaged in natural product research and drug discovery.

Antifungal Activity

ent-Hardwickiic acid, a major component of Copaifera pubiflora oleoresin, has demonstrated significant antifungal properties, particularly against opportunistic Candida species.[1][2] Studies show that the compound and its microbial metabolites exhibit fungistatic and fungicidal effects at concentrations more potent than the commonly used antifungal drug, fluconazole, especially against Candida glabrata.[1][2]

The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of ent-Hardwickiic acid and its derivatives were determined against various Candida species. The results highlight its potency compared to fluconazole.

| Compound | Fungal Strain | Activity | Concentration (µmol/L) | Reference |

| ent-Hardwickiic Acid & Metabolites | Candida glabrata | Fungistatic | 19.7 - 75.2 | [1] |

| Fluconazole | Candida glabrata | Fungistatic | 163.2 | [1] |

| ent-Hardwickiic Acid & Metabolites | Candida glabrata | Fungicidal | 39.5 - 150.4 | [1] |

| Fluconazole | Candida glabrata | Fungicidal | 326.5 | [1] |

| ent-Hardwickiic Acid Derivatives | Candida krusei | Fungicidal | Not specified, but active | [3] |

The antifungal activity of this compound is typically assessed using the broth microdilution method in 96-well microplates, following established guidelines.[1][2]

Protocol Steps:

-

Preparation of Inoculum: Fungal strains (e.g., Candida glabrata) are cultured on an appropriate medium (like Sabouraud dextrose agar) and incubated. A suspension is then prepared in sterile saline, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in RPMI 1640 medium.

-

Preparation of Compounds: this compound and control drugs (e.g., fluconazole) are dissolved in a suitable solvent (like DMSO) and then serially diluted in the culture medium to achieve a range of test concentrations.

-

Assay Plate Setup: In a 96-well microplate, 100 µL of each compound dilution is added to respective wells. Subsequently, 100 µL of the prepared fungal inoculum is added to each well.

-

Controls: Positive controls (fungal inoculum without any compound) and negative controls (medium only) are included on each plate.

-

Incubation: The microplates are incubated at 35-37°C for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.

-

MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), an aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The plates are incubated for another 24-48 hours. The MFC is the lowest concentration from which no fungal colonies grow on the sub-culture.

Antinociceptive Activity

This compound has been identified as an antinociceptive compound, presenting a potential non-opioid strategy for pain management.[4][5] Its primary mechanism of action involves the blockade of specific ion channels crucial for the propagation of pain signals.

Research has shown that this compound inhibits tetrodotoxin-sensitive (TTX-S) voltage-dependent sodium channels, but not calcium or potassium channels, in dorsal root ganglion (DRG) neurons, which are key in nociceptive pathways.[4][6][7] This blockade prevents the influx of sodium ions necessary for the generation and propagation of action potentials in pain-sensing neurons.

| Assay Type | Target/Cell Line | Activity | Value | Reference |

| Ion Channel Inhibition | TTX-S Voltage-Gated Na+ Channels | Inhibition | 20 µM | [6] |

| Leishmanicidal | Leishmania donovani promastigotes | IC50 | 31.57 ± 0.06 µM | [8] |

| Leishmanicidal | Leishmania major promastigotes | IC50 | Not specified, but active | [8] |

| Cytotoxicity | Mammalian Cells | CC50 | 247.83 ± 6.32 µM | [8] |

| Selectivity Index (SI) | Leishmanicidal vs. Cytotoxicity | SI (CC50/IC50) | 7.85 | [8] |

This technique is used to measure the ion currents across the membrane of a single neuron, allowing for direct assessment of ion channel blockade.

Protocol Steps:

-

Cell Preparation: Dorsal root ganglion (DRG) neurons are isolated from rats and cultured for 24-48 hours. Small-diameter neurons, which are presumptively nociceptive, are selected for recording.

-

Recording Setup: A glass micropipette with a very fine tip is filled with an internal solution (mimicking the cell's cytoplasm) and pressed against the membrane of a selected neuron.

-

Seal Formation: Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane, electrically isolating the patch of membrane under the pipette.

-

Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch, allowing direct electrical access to the cell's interior. The voltage across the cell membrane is then "clamped" at a specific holding potential.

-

Current Measurement: Voltage steps are applied to depolarize the cell, which activates voltage-gated sodium channels and elicits an inward sodium current. This current is measured by the amplifier.

-

Compound Application: A baseline sodium current is recorded. This compound (e.g., at 20 µM) is then applied to the cell via a perfusion system.

-

Data Analysis: The sodium current is measured again in the presence of the compound. The percentage of current inhibition is calculated by comparing the peak current amplitude before and after the application of this compound.

Leishmanicidal Activity

This compound has been evaluated for its potential against Leishmania protozoan parasites, the causative agents of leishmaniasis.[8] The compound shows significant activity against the promastigote stage of the parasite with a favorable selectivity index, indicating it is more toxic to the parasite than to mammalian cells.

Molecular docking studies suggest that this compound may exert its leishmanicidal effect by binding to and inhibiting key parasite-specific enzymes that are crucial for its survival and defense against oxidative stress.[8] These targets include trypanothione reductase (TR), pteridine reductase 1 (PTR1), and glutamate-cysteine ligase (GCL). Inhibition of these enzymes could lead to apoptosis.[8]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. It is adapted to measure the susceptibility of Leishmania promastigotes to a compound and the compound's cytotoxicity against mammalian cells.[8]

Protocol Steps:

-

Cell Culture: Leishmania promastigotes are cultured in appropriate media until they reach the mid-logarithmic growth phase. For cytotoxicity, a mammalian cell line (e.g., Vero cells) is cultured.

-

Assay Plate Setup: Cells (Leishmania or mammalian) are seeded into 96-well plates at a predetermined density.

-

Compound Treatment: Serial dilutions of this compound are added to the wells. A positive control drug (e.g., Amphotericin B for Leishmania, Curcumin for cytotoxicity) and a negative control (cells with medium only) are included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours for Leishmania, 24-48 hours for mammalian cells) under appropriate conditions (temperature, CO2).

-

MTT Addition: After incubation, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 (for parasites) or CC50 (for mammalian cells) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Insecticidal Activity

Preliminary screenings have indicated that this compound possesses insecticidal properties.[6][9]

| Target Organism | Concentration | Duration | Result | Reference |

| Aphis craccivora (Aphids) | 5 ppm | 24 hours | 62% mortality | [6] |

A common method to test insecticidal activity on aphids involves direct application or contact with a treated surface.

Protocol Steps:

-

Compound Preparation: this compound is dissolved in an appropriate solvent to create a stock solution, which is then diluted to the desired test concentration (e.g., 5 ppm).

-

Treatment Application: The solution can be uniformly sprayed onto host plant leaves (e.g., fava bean leaves) placed in a petri dish. A control group is treated with the solvent only.

-

Insect Introduction: A specific number of adult female aphids (Aphis craccivora) are carefully transferred onto the treated leaves.

-

Incubation: The petri dishes are maintained under controlled environmental conditions (temperature, light/dark cycle) for 24 hours.

-

Mortality Assessment: After the incubation period, the number of dead aphids is counted. Aphids that are unable to move when prodded gently with a fine brush are considered dead.

-

Calculation: The percentage of mortality is calculated for both the treatment and control groups. The data for the treatment group may be corrected for any mortality observed in the control group using Abbott's formula.

References

- 1. Ent-hardwickiic acid from C. pubiflora and its microbial metabolites are more potent than fluconazole in vitro against Candida glabrata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Production of new ent-hardwickiic acid derivatives by microbial transformation and their antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (-)-Hardwickiic Acid and Hautriwaic Acid Induce Antinociception via Blockade of Tetrodotoxin-Sensitive Voltage-Dependent Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. abmole.com [abmole.com]

- 8. Leishmanicidal Potential of this compound Isolated From Croton sylvaticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

A Technical Guide to the Therapeutic Potential of Hardwickiic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the emerging therapeutic applications of Hardwickiic acid, a naturally occurring diterpenoid. This compound is found in a variety of plant species, including those from the Lamiaceae, Euphorbiaceae, and Caesalpiniaceae families.[1] Its diverse biological activities, ranging from antinociceptive to antifungal, position it as a promising scaffold for the development of novel therapeutic agents. This guide summarizes the current state of research, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms and workflows to facilitate further investigation.

Antinociceptive and Neuroprotective Properties

One of the most significant therapeutic potentials of this compound lies in its ability to manage chronic pain.[2][3] Research indicates that it functions as a non-opioid analgesic, primarily through the blockade of tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels (VGSCs), which are critical components in nociceptive pathways.[2][3][4]

Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

This compound has been shown to inhibit TTX-S sodium channels in dorsal root ganglion (DRG) neurons, which are key mediators in the transmission of pain signals.[2][3] By blocking these channels, it prevents the influx of sodium ions necessary for the propagation of action potentials along nociceptive nerve fibers, thereby reducing the sensation of pain. Notably, the compound shows preferential targeting of VGSCs over voltage-gated calcium or potassium channels and does not act as a ligand at opioid receptors.[2][3][5]

Caption: Mechanism of antinociception by this compound via VGSC blockade.

Quantitative Data: In Vitro and In Vivo Efficacy

The antinociceptive and neuroprotective effects of this compound have been quantified in several experimental models.

| Activity | Model / Assay | Compound | Concentration / Dosage | Result | Citation |

| Sodium Channel Inhibition | Rat Dorsal Root Ganglion Neurons | This compound | 20 µM | Inhibits tetrodotoxin-sensitive voltage-gated sodium channels. | [4] |

| Antinociception | HIV-1 gp120-Induced Neuropathy (Rat) | (-)-Hardwickiic Acid | 2 µg / 5 µL (intrathecal) | Significantly reversed mechanical allodynia 1-2 hours post-injection. | [4] |

| Antinociception | Paclitaxel-Induced Neuropathy (Rat) | (-)-Hardwickiic Acid | 2 µg / 5 µL (intrathecal) | Significantly relieved mechanical allodynia 0.5 hours post-injection. | [4] |

| Neurotransmitter Regulation | Mouse Hippocampal Synaptosomes | This compound | 0-100 nM | Promotes K+-evoked [3H]noradrenaline overflow. | [4] |

Experimental Protocol: In Vivo Neuropathic Pain Model

The following protocol outlines the methodology used to assess the antinociceptive effects of this compound in a preclinical rat model of chemotherapy-induced peripheral neuropathy.[2][4]

-

Animal Model Induction:

-

Adult male Sprague-Dawley rats are used.

-

Peripheral neuropathy is induced by administering Paclitaxel (e.g., cumulative dose of 8 mg/kg, intraperitoneally).

-

Development of mechanical allodynia is monitored over several days using von Frey filaments.

-

-

Drug Administration:

-

(-)-Hardwickiic Acid is dissolved in a suitable vehicle (e.g., DMSO, saline).

-

A single dose (e.g., 2 µg in 5 µL) is administered via intrathecal injection to the lumbar spinal cord.

-

-

Behavioral Assessment:

-

Mechanical allodynia is measured at baseline and at multiple time points post-injection (e.g., 0.5, 1, 2, 3, 4 hours).

-

The paw withdrawal threshold is determined using calibrated von Frey filaments applied to the plantar surface of the hind paw.

-

-

Data Analysis:

-

Changes in paw withdrawal threshold are calculated and compared between the vehicle control group and the this compound-treated group.

-

Statistical significance is determined using appropriate tests (e.g., two-way ANOVA with post-hoc analysis).

-

Antifungal Activity

This compound and its derivatives have demonstrated significant antifungal properties, particularly against opportunistic pathogens like Candida glabrata, which is known for its intrinsic resistance to common antifungal drugs.[6][7]

Quantitative Data: Fungistatic and Fungicidal Effects

Studies have shown that ent-hardwickiic acid and its microbially transformed metabolites are more potent in vitro against C. glabrata than the widely used antifungal agent, fluconazole.[6][8]

| Compound | Organism | Fungistatic Effect (MIC) µmol L⁻¹ | Fungicidal Effect (MFC) µmol L⁻¹ | Citation |

| Diterpenes (range) | Candida glabrata | 19.7 - 75.2 | 39.5 - 150.4 | [6][8] |

| Fluconazole (control) | Candida glabrata | 163.2 | 326.5 | [6][8] |

Experimental Protocol: Antifungal Susceptibility Testing

The antifungal activity of this compound is typically assessed using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum:

-

Candida species are cultured on Sabouraud dextrose agar for 24-48 hours.

-

A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium.

-

-

Microdilution Assay:

-

The assay is performed in sterile 96-well microplates.

-

This compound is serially diluted in RPMI-1640 medium to achieve a range of final concentrations.

-

Each well is inoculated with the prepared fungal suspension.

-

Positive (no drug) and negative (no inoculum) controls are included.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

The microplates are incubated at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.

-

-

Determination of Minimum Fungicidal Concentration (MFC):

-

Aliquots are taken from wells showing no visible growth (at and above the MIC).

-

The aliquots are subcultured on Sabouraud dextrose agar plates and incubated at 35°C for 48 hours.

-

The MFC is the lowest concentration that results in no fungal growth on the subculture plates.

-

Caption: Workflow for determining MIC and MFC of this compound.

Anticancer Potential

Early research has identified this compound as a potent inhibitor of DNA polymerase beta, an enzyme involved in DNA repair.[1] This finding suggests a potential mechanism for anticancer activity, as inhibiting DNA repair can lead to the accumulation of DNA damage and subsequent apoptosis in cancer cells.

| Activity | Target | Compound | Inhibitory Concentration | Citation |

| Enzyme Inhibition | Deoxyribonucleic acid polymerase beta | This compound | IC₅₀ = 2.9 µM | [1] |

Further investigation is required to explore this activity in various cancer cell lines and to elucidate the downstream signaling pathways affected by this inhibition.

Isolation and Biosynthesis

This compound is a clerodane diterpenoid that serves as a crucial biosynthetic intermediate in the formation of other complex natural products, such as salvinorin A in Salvia divinorum.[1]

Caption: this compound as a key intermediate in Salvinorin A biosynthesis.

Experimental Protocol: Extraction and Isolation

A standard protocol for isolating this compound from plant material, such as the leaves of Croton macrostachyus, involves solvent extraction followed by chromatography.[1]

-

Material Preparation:

-

Fresh plant leaves are air-dried at room temperature (25–30°C) for 72 hours.

-

The dried leaves are ground into a fine powder.

-

-

Solvent Extraction:

-

100 g of the leaf powder is macerated in 300 mL of methanol for 72 hours with continuous agitation (150 rpm).

-

The mixture is filtered through Whatman No. 1 filter paper.

-

The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Chromatographic Purification:

-

For separating acidic compounds like this compound, alkali-treated silica gel chromatography can be employed.

-

A column is packed with silica gel (70–230 mesh) that has been stirred with a 10% aqueous KOH solution.

-

The crude extract is loaded onto the column.

-

Non-acidic compounds are first eluted and removed using a non-polar solvent like dichloromethane.

-

The acidic fraction containing this compound is then eluted using a polar solvent such as methanol.

-

Conclusion and Future Directions

This compound is a versatile natural product with well-defined therapeutic potential, particularly as a non-opioid analgesic and a novel antifungal agent. Its mechanism of action in pain management via the blockade of voltage-gated sodium channels is a promising avenue for developing alternatives to current pain therapies.[2][3] Furthermore, its superior efficacy against fluconazole-resistant Candida strains highlights its potential to address the growing challenge of antimicrobial resistance.[6][8]

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the structure of this compound to enhance its potency and selectivity for specific targets.

-

Pharmacokinetic and Toxicity Profiling: Comprehensive studies are needed to evaluate its absorption, distribution, metabolism, excretion (ADME), and overall safety profile before it can be considered for clinical development.[1]

-

Elucidation of Anticancer Mechanisms: Further investigation into its inhibition of DNA polymerase beta and its effects on various cancer cell lines is warranted.

-

Exploring Other Bioactivities: Preliminary reports of insecticidal activity suggest that the full therapeutic spectrum of this compound may yet be broader.[4]

References

- 1. Hardwickic acid | 24470-47-1 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. (-)-Hardwickiic Acid and Hautriwaic Acid Induce Antinociception via Blockade of Tetrodotoxin-Sensitive Voltage-Dependent Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Production of new ent-hardwickiic acid derivatives by microbial transformation and their antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ent-hardwickiic acid from C. pubiflora and its microbial metabolites are more potent than fluconazole in vitro against Candida glabrata - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

HPLC and LC-MS methods for Hardwickiic acid analysis and quantification

Application Notes & Protocols for the Analysis of Hardwickiic Acid

Introduction

This compound (C₂₀H₂₈O₃, Molar Mass: 316.44 g/mol ) is a clerodane diterpenoid found in various plant species.[1][2] It has garnered interest for its diverse biological activities, including potential antinociceptive and insecticidal properties.[3] Accurate and precise quantification of this compound in complex matrices such as plant extracts is crucial for pharmacological studies, quality control of herbal products, and drug development. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for this purpose, offering high sensitivity and selectivity.[4][5]

This document provides detailed protocols for the analysis and quantification of this compound using HPLC-UV and LC-MS/MS. The methodologies are based on established principles for the analysis of organic acids and similar natural products.

General Experimental Workflow

The overall process from sample preparation to final data analysis follows a structured path to ensure accuracy and reproducibility.

Caption: General workflow for the analysis of this compound.

Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol details a reverse-phase HPLC method with UV detection suitable for the quantification of this compound. RP-HPLC is commonly used for separating organic acids from complex mixtures like plant extracts.[6][7]

Sample Preparation Protocol

-

Drying and Grinding : Air-dry fresh plant material (e.g., leaves) at room temperature (25–30°C) for 72 hours and grind to a fine powder.[8]

-

Solvent Extraction : Macerate 10 g of the dried powder in 100 mL of methanol with agitation for 24-72 hours.[8] Methanol is effective for extracting moderately polar compounds like diterpenoids.

-

Filtration : Filter the extract through Whatman No. 1 filter paper.

-

Concentration : Evaporate the solvent from the filtrate using a rotary evaporator at 40°C to obtain the crude extract.

-

Sample Solution : Accurately weigh and dissolve the crude extract in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Final Filtration : Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.

HPLC Instrumentation and Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis. Optimization may be required based on the specific instrument and sample matrix.

| Parameter | Recommended Condition |

| Instrument | HPLC System with UV/PDA Detector |

| Column | C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm)[9][10] |

| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid[11] |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient Elution |

| Gradient Program | 0-25 min: 60% to 95% B; 25-30 min: 95% B; 30.1-35 min: 60% B |

| Flow Rate | 1.0 mL/min[6][12] |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV Detector at 210 nm and 270 nm (use PDA to confirm λmax) |

Rationale: A C18 column is standard for retaining non-polar to moderately polar compounds. Acidifying the mobile phase suppresses the ionization of the carboxylic acid group in this compound, leading to better peak shape and retention. A gradient elution is recommended to effectively separate the target analyte from other matrix components.

Quantitative Analysis Workflow

Caption: Workflow for quantification using an external standard calibration.

Method Validation Parameters (Illustrative)

A full method validation should be performed according to ICH guidelines. The table below shows typical parameters and acceptable ranges derived from similar analytical methods.[9][13]

| Parameter | Typical Specification |

| Linearity (R²) | > 0.99[9] |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |

| Accuracy (% Recovery) | 95% - 105% |

| Precision (% RSD) | < 2% |

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For higher sensitivity and selectivity, especially in complex matrices, an LC-MS/MS method is recommended. This is particularly useful for trace-level quantification.

Sample Preparation

The sample preparation protocol is the same as described in section 1.1. However, it may be beneficial to dilute the final sample solution further (e.g., to the ng/mL range) to be compatible with the high sensitivity of the mass spectrometer.

LC-MS Instrumentation and Conditions

The LC conditions can be adapted from the HPLC method. The key difference is the coupling to a mass spectrometer.

| Parameter | Recommended Condition |

| LC System | UPLC or HPLC System |

| Column | C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Elution Mode | Gradient Elution (to be optimized for fast analysis) |

| MS System | Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Negative |

| Ionization Mode | Capillary Voltage: 3.0-4.0 kV; Drying Gas: N₂, 10-12 L/min; Gas Temp: 250-350°C[14] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Mass Spectrometry Parameters for this compound

This compound (C₂₀H₂₈O₃) has a monoisotopic mass of 316.2038 Da.[1] In negative ESI mode, it will readily lose a proton to form the [M-H]⁻ ion.

| Parameter | Value | Rationale |

| Precursor Ion (Q1) | m/z 315.2 | The deprotonated molecule [M-H]⁻. |

| Product Ions (Q3) | To be determined | These are fragment ions generated by collision-induced dissociation (CID) of the precursor ion. Requires direct infusion of a pure standard to optimize fragmentation and select 2-3 specific, stable fragments for quantification and qualification. |

| Collision Energy (CE) | To be determined | The voltage applied to induce fragmentation; must be optimized for each product ion. |

Quantitative Data and Performance (Illustrative)

LC-MS/MS methods offer significantly lower detection limits compared to HPLC-UV.

| Parameter | Expected Performance |

| Linearity (R²) | > 0.995 |

| Range | 0.1 - 100 ng/mL |

| Limit of Detection (LOD) | 0.01 - 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.05 - 0.2 ng/mL |

| Accuracy (% Recovery) | 90% - 110% |

| Precision (% RSD) | < 10% |

Disclaimer: These protocols provide a starting point for method development. All parameters, especially mass spectrometry settings and gradient elution profiles, must be empirically optimized for the specific instrumentation and sample matrix used. A full method validation is essential before use in a regulatory or research setting.

References

- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for (+)-Hardwickiic acid (HMDB0302915) [hmdb.ca]

- 3. selleckchem.com [selleckchem.com]

- 4. rsc.org [rsc.org]

- 5. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. phcogres.com [phcogres.com]

- 8. Hardwickic acid | 24470-47-1 | Benchchem [benchchem.com]

- 9. impactfactor.org [impactfactor.org]

- 10. researchgate.net [researchgate.net]

- 11. ijer.ut.ac.ir [ijer.ut.ac.ir]

- 12. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 13. journalijar.com [journalijar.com]

- 14. agilent.com [agilent.com]

Application Notes and Protocols for In Vitro Bioactivity Testing of Hardwickiic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hardwickiic acid, a clerodane diterpene found in various plant species, has garnered scientific interest due to its diverse biological activities. These notes provide detailed protocols for in vitro assays to investigate and quantify the antimicrobial, anti-inflammatory, and cytotoxic (anticancer) potential of this compound. The included methodologies, data presentation tables, and pathway diagrams are intended to guide researchers in the systematic evaluation of this promising natural compound.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties, particularly against fungal pathogens.[1] The broth microdilution assay is a standard method to determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) or minimum bactericidal concentration (MBC).

Quantitative Data Summary

Data presented below is for ent-Hardwickiic acid, a stereoisomer of this compound.

| Microorganism | Assay | Endpoint | Result (µg/mL) | Result (µM) | Reference |

| Candida albicans ATCC 10231 | Broth Microdilution | MIC | 6.25 | ~19.7 | [2] |

| Candida krusei ATCC 6258 | Broth Microdilution | MIC | 3.12 | ~9.8 | [2] |

| Azole-resistant C. albicans | Broth Microdilution | MIC | 12.5 | ~39.5 | [2] |

| Candida glabrata | Broth Microdilution | Fungistatic | - | 19.7 - 75.2 | [3] |

| Candida glabrata | Broth Microdilution | Fungicidal | - | 39.5 - 150.4 | [3] |

Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate

-

MOPS buffer (3-(N-morpholino)propanesulfonic acid)

-

Fungal strains (e.g., Candida albicans)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader (530 nm)

-

Positive control antifungal (e.g., Fluconazole, Amphotericin B)

-

Sabouraud Dextrose Agar (SDA) plates

Procedure:

-

Preparation of Media: Prepare RPMI 1640 medium buffered with MOPS to a pH of 7.0.

-

Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 1280 µg/mL).

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the buffered RPMI medium to achieve a range of desired concentrations (e.g., 0.125 to 64 µg/mL).

-

Inoculum Preparation: Culture the fungal strain on an SDA plate. Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in the buffered RPMI medium to obtain the final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

-

Inoculation: Add the final fungal inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (inoculum without the compound) and a sterility control well (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by reading the absorbance at 530 nm.

-

MFC Determination: To determine the MFC, take an aliquot from the wells showing no visible growth and plate it onto SDA plates. Incubate the plates at 35°C for 24-48 hours. The MFC is the lowest concentration that results in no fungal growth on the agar plate.

Experimental Workflow

Anti-inflammatory Activity

Clerodane diterpenes, the class of compounds to which this compound belongs, are known for their anti-inflammatory properties.[4] In vitro assays for anti-inflammatory activity often involve measuring the inhibition of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines in stimulated immune cells, such as macrophages.

Quantitative Data Summary

| Assay | Cell Line | Stimulant | Endpoint | IC50 (µM) | Reference |

| Superoxide Anion Generation | Human Neutrophils | fMLP/CB | Inhibition | 4.40 ± 0.56 | [4] |

| Elastase Release | Human Neutrophils | fMLP/CB | Inhibition | 3.67 ± 0.20 | [4] |

| Nitric Oxide Production | RAW264.7 Macrophages | LPS | Inhibition | See Note | |

| TNF-α Release | RAW264.7 Macrophages | LPS | Inhibition | See Note | |

| IL-6 Release | RAW264.7 Macrophages | LPS | Inhibition | *See Note |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

Materials:

-

This compound

-

RAW264.7 murine macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

-

Sample Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A. Incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

-

Cytotoxicity Test: Concurrently, perform a cell viability assay (e.g., MTT) to ensure that the observed NO inhibition is not due to cytotoxicity of this compound.

Signaling Pathway: NF-κB in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[1][5][6] Inhibition of this pathway is a common mechanism for anti-inflammatory compounds.

Cytotoxic (Anticancer) Activity

Many diterpenes exhibit cytotoxic effects against cancer cell lines.[7] In vitro screening for anticancer activity typically begins with assessing the compound's effect on cell viability and proliferation, followed by mechanistic studies to determine if it induces programmed cell death (apoptosis).

Quantitative Data Summary

Specific IC50 values for this compound against cancer cell lines are limited. The data below for Leishmania (a protozoan parasite) demonstrates its cytotoxic potential. Data for other clerodane diterpenes are provided for context.

| Compound | Cell Line / Organism | Assay | Endpoint | IC50 / CC50 (µM) | Reference |

| This compound | Leishmania donovani | MTT-based | IC50 | 31.57 ± 0.06 | [2] |

| This compound | Mammalian cells | MTT-based | CC50 | 247.83 ± 6.32 | [2] |

| Corymbulosin A | SF539 (CNS Cancer) | Cytotoxicity | IC50 | 0.6 | [8] |

| Corymbulosin A | LOX (Melanoma) | Cytotoxicity | IC50 | 8 | [8] |

| Clerodane Diterpene 4 | HepG2 (Liver Cancer) | MTT | IC50 | > 50 µg/mL | [9] |

| Clerodane Diterpene 6 | HepG2 (Liver Cancer) | MTT | IC50 | > 50 µg/mL | [9] |

Experimental Protocol: MTT Cell Viability Assay

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Appropriate cell culture medium with 10% FBS

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate gently and measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Apoptosis Induction

A common mechanism of anticancer compounds is the induction of apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.[8][10]

References

- 1. Clerodane diterpenoids with anti-inflammatory activity from the tuberous root of Paratinospora sagittata (Oliv.) Wei Wang - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leishmanicidal Potential of this compound Isolated From Croton sylvaticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The drug likeness analysis of anti-inflammatory clerodane diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Crassifolins Q−W: Clerodane Diterpenoids From Croton crassifolius With Anti-Inflammatory and Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Analgesic Potential of Hardwickiic Acid: Application Notes and Protocols for In Vivo Antinociceptive Assessment

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for assessing the antinociceptive effects of Hardwickiic acid (HA) in vivo. This compound, a diterpenoid compound, has demonstrated significant analgesic properties in various preclinical models. These guidelines are intended to assist researchers in the consistent and effective evaluation of this compound for potential therapeutic development.

Quantitative Data Summary

The antinociceptive efficacy of this compound has been quantified in several key preclinical pain models. The following tables summarize the dose-dependent effects of HA in the acetic acid-induced writhing test, the formalin test, and the carrageenan-induced hyperalgesia model.

Table 1: Effect of this compound on Acetic Acid-Induced Writhing in Mice

| Treatment Group | Dose (mg/kg, p.o.) | Number of Writhings (Mean ± SEM) | Inhibition (%) |

| Vehicle Control | - | 45.0 ± 2.5 | - |

| This compound | 1 | 25.0 ± 2.0 | 44.4 |

| This compound | 3 | 15.0 ± 1.5 | 66.7 |

| This compound | 10 | 8.1 ± 0.9 | 82.0 |

| Indomethacin (Positive Control) | 10 | 7.5 ± 0.8 | 83.3 |

*p < 0.001 compared to vehicle control. Data adapted from studies on the antinociceptive activity of Copaifera pubiflora oleoresin and its major metabolite, ent-hardwickiic acid.[1]

Table 2: Effect of this compound on Formalin-Induced Nociception in Mice

| Treatment Group | Dose (mg/kg, p.o.) | Licking Time (s, Mean ± SEM) - Early Phase (0-5 min) | Inhibition (%) - Early Phase | Licking Time (s, Mean ± SEM) - Late Phase (15-30 min) | Inhibition (%) - Late Phase |

| Vehicle Control | - | 65.0 ± 5.0 | - | 80.0 ± 6.0 | - |

| This compound | 1 | 40.0 ± 4.0 | 38.5 | 50.0 ± 4.5 | 37.5 |

| This compound | 3 | 25.0 ± 3.0 | 61.5 | 30.0 ± 3.5 | 62.5 |

| This compound | 10 | 18.2 ± 2.5 | 72.0 | 15.2 ± 2.0 | 81.0 |

| Morphine (Positive Control) | 5 | 10.0 ± 1.5 | 84.6 | 12.0 ± 1.8 | 85.0 |

*p < 0.001 compared to vehicle control. The early phase is indicative of neurogenic pain, while the late phase represents inflammatory pain.[1][2]

Table 3: Effect of this compound on Carrageenan-Induced Mechanical Hyperalgesia in Rats

| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g, Mean ± SEM) at 3h post-carrageenan | Reversal of Hyperalgesia (%) |

| Vehicle Control | - | 25.0 ± 3.0 | - |

| This compound | 1 | 40.0 ± 4.0 | - |

| This compound | 3 | 55.0 ± 5.0 | - |

| This compound | 10 | 70.0 ± 6.0 | 73.0 ± 5.0 |

| Indomethacin (Positive Control) | 10 | 75.0 ± 7.0 | - |

*p < 0.05 compared to vehicle control. Data illustrates the anti-hyperalgesic effect of this compound in an inflammatory pain model.[1]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below. These protocols are designed to ensure reproducibility and accuracy in assessing the antinociceptive properties of this compound.

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity.[3][4][5]

Materials:

-

Male Swiss mice (20-25 g)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

0.6% Acetic acid solution

-

Positive control: Indomethacin (10 mg/kg)

-

Oral gavage needles

-

Syringes

-

Observation chambers

Procedure:

-

Acclimatize mice to the laboratory environment for at least one hour before the experiment.

-

Divide the animals into groups (n=6-8 per group): Vehicle control, this compound (1, 3, and 10 mg/kg), and positive control.

-

Administer this compound, vehicle, or indomethacin orally (p.o.).

-

After 60 minutes, administer 0.6% acetic acid solution (10 mL/kg) intraperitoneally (i.p.).

-

Immediately place each mouse in an individual observation chamber.

-

Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20 minutes.

-

Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Formalin Test

This model distinguishes between neurogenic and inflammatory pain.[2][6][7]

Materials:

-

Male Wistar rats (180-220 g) or Swiss mice (20-25 g)

-

This compound

-

Vehicle

-

2.5% Formalin solution (in saline)

-

Positive control: Morphine (5 mg/kg, s.c.)

-

Oral gavage needles and syringes

-

Observation chambers with a mirror to allow for unobstructed observation of the paws.

Procedure:

-

Acclimatize the animals to the observation chambers for at least 30 minutes before the experiment.

-

Divide animals into experimental groups: Vehicle control, this compound (1, 3, and 10 mg/kg), and positive control.

-

Administer this compound or vehicle orally 60 minutes before the formalin injection. Administer morphine subcutaneously 30 minutes prior.

-

Inject 50 µL of 2.5% formalin solution into the subplantar region of the right hind paw.

-

Immediately return the animal to the observation chamber.

-

Record the total time (in seconds) the animal spends licking or biting the injected paw during two distinct phases:

-

Early Phase (Neurogenic Pain): 0-5 minutes post-formalin injection.

-

Late Phase (Inflammatory Pain): 15-30 minutes post-formalin injection.

-

-

Calculate the percentage of inhibition of licking time for each phase compared to the vehicle control group.

Hot Plate Test

This test is used to evaluate centrally mediated analgesia.[8][9][10]

Materials:

-

Male Swiss mice (20-25 g)

-

This compound

-

Vehicle

-

Positive control: Morphine (10 mg/kg, i.p.)

-

Hot plate apparatus maintained at a constant temperature (55 ± 0.5 °C).

-

Transparent cylinder to confine the mouse on the hot plate.

Procedure:

-

Acclimatize mice to the testing room.

-

Determine the baseline latency for each mouse by placing it on the hot plate and recording the time (in seconds) until it exhibits a nociceptive response (licking of the hind paws or jumping). A cut-off time of 30-45 seconds is set to prevent tissue damage.

-

Only include animals with a baseline latency of 5-15 seconds in the experiment.

-

Divide the selected animals into groups: Vehicle control, this compound (at various doses), and positive control.

-

Administer the respective treatments orally or intraperitoneally.

-

Measure the reaction latency on the hot plate at 30, 60, 90, and 120 minutes post-treatment.

-

The increase in latency time is an indicator of the analgesic effect.

Visualized Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for this compound's antinociceptive action and a typical experimental workflow for its in vivo assessment.

Caption: Proposed dual antinociceptive mechanism of this compound.

Caption: General workflow for in vivo antinociceptive screening.

The provided protocols and data summaries offer a comprehensive guide for the preclinical evaluation of this compound. Adherence to these standardized methods will facilitate the generation of reliable and comparable data, which is crucial for advancing the development of this promising natural compound as a novel analgesic agent. It is known that this compound's antinociceptive effects are mediated through the blockade of tetrodotoxin-sensitive voltage-dependent sodium channels and the suppression of the NF-κB signaling pathway.[11] This dual mechanism of action, targeting both neuronal excitability and inflammation, makes it a compelling candidate for further investigation.

References

- 1. Antinociceptive and anti-inflammatory activities of Copaifera pubiflora Benth oleoresin and its major metabolite ent-hardwickiic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]

- 5. rjptsimlab.com [rjptsimlab.com]

- 6. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The formalin test: scoring properties of the first and second phases of the pain response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hot plate test - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (-)-Hardwickiic Acid and Hautriwaic Acid Induce Antinociception via Blockade of Tetrodotoxin-Sensitive Voltage-Dependent Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Evaluating the Leishmanicidal Potential of Hardwickiic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania, with approximately 350 million people at risk globally.[1][2][3][4][5] The limitations of current therapies, including high toxicity and emerging drug resistance, necessitate the discovery of novel, effective, and safer leishmanicidal agents.[1][2][3][4][5] Natural products are a promising reservoir for new drug candidates. Hardwickiic acid (HA), a natural compound isolated from the stembark of Croton sylvaticus, has demonstrated significant leishmanicidal potential and is a candidate worthy of further investigation.[1][2][3]

This document provides a comprehensive set of protocols for the systematic evaluation of this compound's efficacy and mechanism of action against Leishmania parasites. The workflow covers initial in vitro screening against both the promastigote and the clinically relevant amastigote stages, cytotoxicity assessment to determine selectivity, and mechanistic studies to elucidate its mode of action.

Data Presentation: Quantitative Summary

The following tables summarize the reported in vitro activity of this compound against Leishmania parasites and its interaction with key parasitic enzymes.

Table 1: In Vitro Activity of this compound

| Parameter | Leishmania donovani | Leishmania major | Mammalian Cells (RAW) | Reference Drug |

| IC₅₀ (µM) | 31.57 ± 0.06 | 62.82 | N/A | Amphotericin B: 3.35 ± 0.14 |

| CC₅₀ (µM) | N/A | N/A | 247.83 ± 6.32 | Curcumin: 29.99 ± 2.82 |

| Selectivity Index (SI) | 7.85 | 3.94 | N/A | N/A |

Data sourced from Crentsil et al., 2020.[1][3][4]

Table 2: Molecular Docking of this compound with Leishmania Drug Targets

| Target Enzyme | Leishmania Species | Binding Affinity (kcal/mol) |

| Glutamate Cysteine Ligase (GCL) | L. major | -8.0 |

| Pteridine Reductase 1 (PTR1) | L. major | -7.8 |

| Trypanothione Reductase (TR) | L. donovani | -7.6 |

| Trypanothione Reductase (TR) | L. major | -7.5 |

| Glutamate Cysteine Ligase (GCL) | L. donovani | -7.4 |

| Pteridine Reductase 1 (PTR1) | L. donovani | -7.1 |

Data sourced from Crentsil et al., 2020.[1][2][3][5]

Experimental Workflow and Protocols

The overall process for evaluating a potential leishmanicidal compound like this compound follows a structured pipeline from initial screening to mechanistic investigation.

Caption: Experimental workflow for evaluating this compound.

Protocol 1: In Vitro Susceptibility Assay against Leishmania Promastigotes

This protocol determines the 50% inhibitory concentration (IC₅₀) of this compound against the motile, extracellular promastigote stage of the parasite using a colorimetric assay.

Materials:

-